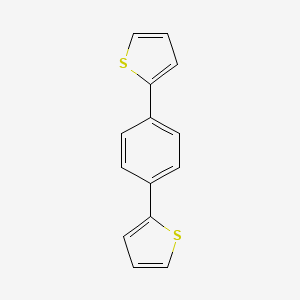

2-(4-(Thien-2-yl)phenyl)thiophene

説明

2-(4-(Thien-2-yl)phenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted at the 2-position with a phenyl group, which is further substituted at the 4-position with another thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

作用機序

Target of Action

Thiophene-based analogs, a category to which this compound belongs, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to a range of biological effects .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

It’s known that the compound has a high gi absorption, is bbb permeant, and acts as a substrate for p-gp .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Action Environment

It’s known that the compound’s action can be influenced by various factors, including its physicochemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Thien-2-yl)phenyl)thiophene typically involves the coupling of thiophene derivatives with phenyl groups. One common method is the Stille coupling reaction, which involves the reaction of a thiophene derivative with a phenyl stannane in the presence of a palladium catalyst . Another method is the Suzuki coupling reaction, which involves the reaction of a thiophene boronic acid with a phenyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

化学反応の分析

Types of Reactions

2-(4-(Thien-2-yl)phenyl)thiophene can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of thiophene rings can lead to the formation of dihydrothiophenes.

Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as bromine, chlorine, and nitronium ions are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated thiophenes and nitrothiophenes.

科学的研究の応用

Organic Electronics

1.1. Semiconducting Properties

The compound exhibits excellent semiconducting properties, making it a promising candidate for use in organic electronic devices. Its high charge carrier mobility is particularly beneficial for applications in organic field-effect transistors (OFETs), where efficient charge transport is crucial for device performance.

1.2. Organic Light Emitting Diodes (OLEDs)

Research has shown that 2-(4-(Thien-2-yl)phenyl)thiophene can serve as an effective host material in OLEDs. Studies indicate that incorporating this compound into OLED structures can enhance both the efficiency and stability of the devices, leading to improved performance metrics such as brightness and operational lifespan .

1.3. Organic Photovoltaics

The compound has been investigated as a potential material for organic solar cells. Its structural characteristics contribute to enhanced light absorption properties, which can lead to improved power conversion efficiencies in photovoltaic devices. The development of blends incorporating this compound with other materials has shown promising results in laboratory settings.

Medicinal Chemistry

2.1. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiophene-based compounds, including this compound, against various cancer cell lines. The compound has demonstrated inhibitory activity against several human tumor types, including cervical, colorectal, and breast cancers . The mechanism of action is believed to involve interference with cellular processes critical for tumor growth and proliferation.

2.2. Antimicrobial Properties

In addition to its anticancer applications, this compound has shown potential antimicrobial activity. Research indicates that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Material Science

3.1. Dyes and Sensors

The unique electronic properties of this compound make it suitable for use in dyes and sensors. Its ability to undergo specific chemical reactions allows it to be utilized in creating colorimetric sensors for detecting various analytes . The compound's stability and reactivity also lend themselves to applications in dye-sensitized solar cells.

Summary of Key Findings

類似化合物との比較

2-(4-(Thien-2-yl)phenyl)thiophene can be compared with other thiophene derivatives, such as:

Thiophene: The parent compound with a single thiophene ring.

2,5-Di(thiophen-2-yl)thiophene: A compound with two thiophene rings substituted at the 2- and 5-positions.

2-Phenylthiophene: A compound with a phenyl group substituted at the 2-position of the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activities .

生物活性

2-(4-(Thien-2-yl)phenyl)thiophene is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a thiophene core and a phenyl group substituted with a thienyl moiety. This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H10S2. Its structural representation highlights the conjugated system that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

These findings suggest that the compound may act through mechanisms such as inhibition of protein synthesis and disruption of cell wall integrity .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

| Activity | Effect |

|---|---|

| COX-1 Inhibition | Reduces prostaglandin synthesis |

| COX-2 Inhibition | Alleviates pain and inflammation |

In particular, compounds with thiophene structures have been shown to demonstrate significant anti-inflammatory effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies, with promising results observed in inhibiting cancer cell proliferation.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 - 20 |

| HeLa (Cervical Cancer) | 15 - 30 |

The proposed mechanism includes the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cancer progression .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various thiophene derivatives against Gram-positive bacteria. The results indicated that this compound exhibited significant bactericidal activity against Staphylococcus aureus, suggesting its potential as a lead compound in developing new antibiotics .

- Anti-inflammatory Mechanism Investigation : Another research focused on understanding the anti-inflammatory mechanisms of thiophene derivatives. The study demonstrated that these compounds could effectively inhibit COX enzymes, leading to reduced inflammatory markers in vitro and in vivo models .

- Anticancer Efficacy Assessment : A comprehensive evaluation of several thiophene-based compounds revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

特性

IUPAC Name |

2-(4-thiophen-2-ylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10S2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAUTYMJPKHYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109612-00-2 | |

| Record name | Thiophene, 2,2′-(1,4-phenylene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109612-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90456678 | |

| Record name | Thiophene, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23354-94-1 | |

| Record name | 2,2′-(1,4-Phenylene)bis[thiophene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23354-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。